molecular formula C14H13N5O2 B2489717 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone CAS No. 2034431-16-6

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone

Cat. No.: B2489717
CAS No.: 2034431-16-6
M. Wt: 283.291
InChI Key: ICBGAHCFSVHFAX-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic architecture combining a benzo[d]isoxazole moiety and a 1,2,3-triazole-substituted azetidine ring linked via an ethanone bridge. The 1,2,3-triazole, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), adds polarity and hydrogen-bonding capacity .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-14(18-8-10(9-18)19-6-5-15-17-19)7-12-11-3-1-2-4-13(11)21-16-12/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBGAHCFSVHFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone typically involves multi-step organic reactions. One common approach is the click chemistry method, where an azide and an alkyne undergo a cycloaddition reaction to form the triazole ring. The azetidine ring can be introduced through nucleophilic substitution reactions, and the benzoisoxazole moiety is often synthesized via cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The triazole moiety is known for its ability to inhibit the growth of various bacteria and fungi. In studies involving derivatives of 1H-1,2,3-triazole, compounds similar to 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone have demonstrated effective antimicrobial activity against resistant strains of bacteria and fungi .

Anti-Cancer Properties
The benzo[d]isoxazole component is associated with anti-cancer activities. Research has shown that derivatives containing this structure can induce apoptosis in cancer cells. For instance, studies on related benzo[d]isoxazole derivatives have reported their effectiveness in inhibiting tumor growth in various cancer models . The incorporation of the triazole ring enhances the overall bioactivity of these compounds.

Neuroprotective Effects
Recent investigations into the neuroprotective properties of triazole derivatives suggest that they may offer therapeutic benefits in neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been highlighted in preclinical studies .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows it to act as a building block for advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research on similar compounds has shown their potential as additives in creating high-performance polymers with improved durability and resistance to environmental degradation .

Nanotechnology
In nanotechnology applications, this compound can be utilized as a functionalizing agent for nanoparticles. Its ability to bind with metal ions or other nanoparticles can facilitate the development of novel nanomaterials with tailored properties for use in sensors or drug delivery systems .

Agricultural Chemistry

Pesticidal Activity
Compounds with triazole and benzo[d]isoxazole structures are being explored for their pesticidal properties. Preliminary studies suggest that this compound may exhibit insecticidal or herbicidal activity against specific pests and weeds. This application is particularly relevant in the development of eco-friendly pesticides that minimize environmental impact while effectively controlling agricultural pests .

Plant Growth Regulation
Additionally, research indicates that certain derivatives can act as plant growth regulators, promoting growth or enhancing resistance to stress conditions in plants. This aspect is crucial for improving crop yields and resilience against climate change effects .

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The triazole and azetidine rings may interact with enzymes or receptors, modulating their activity. The benzoisoxazole moiety can contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Benzo[d]isoxazole + azetidine-triazole 3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl, benzo[d]isoxazol-3-yl ~350–400 (estimated) Not reported
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (Compound I, ) Benzoxadiazole + triazole Hexanone linker, benzoxadiazole Not reported Spectroscopic applications
5j (): Benzothiazole-piperazine-triazole-ethanone Benzothiazole + piperazine-triazole Benzo[d]thiazol-2-ylthio, piperazin-1-yl 507.10 Anticancer (tested)
3-chloro-4-(2-chlorophenyl)azetidin-2-one derivatives () Azetidin-2-one (β-lactam) Chlorophenyl, substituted phenylprop-2-enoyl ~350–450 Antibacterial

Key Observations :

  • Heterocyclic Core: The target compound’s benzo[d]isoxazole differs from benzoxadiazole (Compound I, ) and benzothiazole (5j, ) in electronic properties.
  • Azetidine vs. Piperazine : The azetidine ring in the target compound confers greater rigidity compared to piperazine in 5j, which may enhance binding specificity but reduce conformational adaptability .
Physicochemical Properties
  • Stability : The β-lactam-like azetidine in the target compound may confer hydrolytic instability under acidic conditions, akin to azetidin-2-ones in , necessitating formulation adjustments .

Biological Activity

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone is a synthetically derived organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound consists of:

  • A triazole ring : Known for its stability and ability to form coordination complexes with metal ions.
  • An azetidine ring : Contributes to the compound's ability to interact with biological membranes.
  • A benzo[d]isoxazole moiety : This structure is often associated with various pharmacological activities.

The biological effects of this compound are primarily mediated through:

  • Interaction with enzymes : The triazole ring can inhibit certain enzymes by binding to their active sites.
  • Membrane disruption : The azetidine component may alter membrane integrity, affecting cellular processes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial and fungal strains.
Anticancer Demonstrates cytotoxic effects on cancer cell lines, potentially through apoptosis.
Anti-inflammatory May reduce inflammation in in vitro models.
Antiviral Some derivatives have shown promise against viral infections.

Anticancer Activity

A study evaluated the cytotoxic effects of similar triazole-containing compounds on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly against prostate cancer cells (PC-3), with IC50 values ranging from 10 to 30 μM . The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Antimicrobial Properties

Research has shown that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Anti-inflammatory Effects

In a model of acute inflammation, administration of similar compounds resulted in a significant reduction in edema formation. The anti-inflammatory activity was linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the triazole ring via Huisgen cycloaddition.
  • Synthesis of the azetidine ring through cyclization reactions.
  • Coupling with the benzo[d]isoxazole moiety using nucleophilic substitution methods.

Q & A

Q. Table 1: Synthesis Parameters

StepReaction TypeConditionsYieldReference
1Triazole coupling40°C, DCE:TFE (1:1), 16h43%
2Azetidine functionalizationReflux, EtOH, 4h65%
3Final couplingRoom temp, CH₃CN, 24h72%

Basic: How is structural elucidation performed using spectroscopic methods?

Answer:
A combination of 1H/13C NMR , IR , and X-ray crystallography is used:

  • NMR : Triazole protons appear at δ 7.8–8.2 (1H, s), while the carbonyl (C=O) resonates at δ 170–175 ppm in 13C NMR .
  • IR : Stretching at 1650–1700 cm⁻¹ confirms the ketone group .
  • X-ray : Resolves stereochemistry (e.g., dihedral angles in azetidine rings) .

Q. Table 2: Spectroscopic Signatures

TechniqueKey Peaks/FeaturesFunctional GroupReference
1H NMRδ 7.8 (s, 1H)Triazole proton
13C NMRδ 170.5Carbonyl group
IR1650 cm⁻¹C=O stretch

Advanced: How can DFT predict reactivity or biological activity?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G * level calculates:

  • HOMO-LUMO gaps : Correlate with electrophilic/nucleophilic reactivity .
  • Molecular electrostatic potentials : Identify sites for hydrogen bonding .
  • SAR analysis : Links substituent effects (e.g., electron-withdrawing groups) to fungicidal activity .

Q. Table 3: DFT vs Experimental Data

PropertyCalculated (DFT)ExperimentalDeviationReference
Bond Length (Å)1.421.390.03
HOMO Energy (eV)-6.8--

Advanced: How to resolve contradictions between theoretical and experimental biological activity?

Answer:
Discrepancies arise from solvent effects, protein binding, or unaccounted steric hindrance. Strategies include:

  • Enhanced sampling : Molecular dynamics simulations refine binding poses .
  • Substituent tuning : Electron-donating groups improve fungicidal activity (e.g., 3a in vs 4a in ).
  • Assay validation : Cross-check with enzyme inhibition or cell viability assays .

Advanced: What experimental designs study environmental fate and ecotoxicity?

Answer:
Long-term studies (e.g., 6+ years) assess:

  • Partitioning : Measure logP values and soil adsorption coefficients .
  • Biotic degradation : Use microbial consortia to track metabolite formation .
  • Ecotoxicology : Test LC₅₀ in Daphnia magna or algae .

Q. Table 4: Environmental Study Parameters

ParameterMethod/ApproachReference
HydrolysispH 5–9, 25°C, HPLC monitoring
BioaccumulationBioconcentration factor (BCF) in fish

Basic: What in vitro assays screen biological activity?

Answer:

  • Fungicidal activity : Agar dilution assays (MIC = 12.5–50 µg/mL) .
  • Enzyme inhibition : Target kinases or cytochrome P450 isoforms .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells .

Advanced: How to optimize synthesis for scalability?

Answer:

  • Flow chemistry : Reduces reaction time (e.g., 1h vs 16h batch) .
  • Solvent recycling : Toluene/EtOH mixtures lower costs .
  • Automated purification : Flash chromatography with gradients (e.g., EtOAc:CH₂Cl₂) .

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